molecular formula C10H7Cl2NO B15067289 4-Chloroquinoline-3-carbaldehyde hydrochloride CAS No. 1956355-14-8

4-Chloroquinoline-3-carbaldehyde hydrochloride

Cat. No.: B15067289
CAS No.: 1956355-14-8
M. Wt: 228.07 g/mol
InChI Key: ZSCMWCWDIGEIFX-UHFFFAOYSA-N
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Description

4-Chloroquinoline-3-carbaldehyde hydrochloride is a chemical compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroquinoline-3-carbaldehyde hydrochloride typically involves the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . This method is known for its efficiency in producing quinoline derivatives with high yields. The reaction conditions often include the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Meth-Cohn synthesis makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinoline-3-carbaldehyde hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to synthesize new derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

4-Chloroquinoline-3-carbaldehyde hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloroquinoline-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can disrupt biological pathways, making it a valuable tool in studying cellular processes and developing new therapeutic agents .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 4-Chloroquinoline-3-carboxylic acid
  • 4-Chloroquinoline-3-methanol

Comparison: While these compounds share a similar quinoline core structure, 4-chloroquinoline-3-carbaldehyde hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. For instance, the aldehyde group in this compound allows for specific interactions with biomolecules that are not possible with the carboxylic acid or methanol derivatives .

Properties

CAS No.

1956355-14-8

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

4-chloroquinoline-3-carbaldehyde;hydrochloride

InChI

InChI=1S/C10H6ClNO.ClH/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10;/h1-6H;1H

InChI Key

ZSCMWCWDIGEIFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl.Cl

Origin of Product

United States

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